molecular formula C20H17FN6O2 B2429174 2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide CAS No. 1251631-70-5

2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide

Katalognummer: B2429174
CAS-Nummer: 1251631-70-5
Molekulargewicht: 392.394
InChI-Schlüssel: DREWAVAYBQNIFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The compound has been identified as an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring . This ring is considered atypical as a heme-binding scaffold . The compound also contains a fluoroanilino group and a phenylacetamide group.

Wissenschaftliche Forschungsanwendungen

Chemical Rearrangements and Synthesis

  • Triazolo[4,3-a]pyrimidines, closely related to the specified compound, have been synthesized through the reduction of specific thiazolo-pyrimidinones, indicating their potential in chemical synthesis and rearrangement processes (Lashmanova et al., 2019).

Potential in Pharmaceutical Development

  • Compounds with structural similarities, specifically triazolo-pyrimidines, have been explored for their potential as antiasthma agents, suggesting a possible area of application for the compound (Medwid et al., 1990).
  • Another study highlights the use of triazolo-pyrimidine derivatives as antagonists for the human A2A adenosine receptor, pointing towards their utility in targeting specific receptors (Kumar et al., 2011).

Role in Antihypertensive Medications

  • Triazolo-pyrimidine derivatives have been shown to possess antihypertensive properties in studies, offering insights into the cardiovascular applications of such compounds (Nicolaï et al., 1994).

Antibacterial and Antimicrobial Activity

  • Studies have indicated the efficacy of triazolo-pyrimidine derivatives in exhibiting antibacterial activity, which could be a significant aspect of the compound's applications (Lahmidi et al., 2019).

Synthesis and Structural Characterization

  • The synthesis and structure of related triazolo-pyrimidines have been extensively studied, underscoring the importance of this chemical class in scientific research and development (Brown et al., 1978).

Anticancer Potential

  • Recent studies have explored the potential of triazolo-pyrimidine derivatives in cancer treatment, highlighting their role in inhibiting cancer cell growth and indicating a possible application in oncology (Gomha et al., 2017).

Antagonist Activity in Neuropharmacology

  • Triazolo-pyrimidines have been evaluated for their antagonist activity, particularly in the context of neurotransmitter receptors, which could point to their potential in treating neurological disorders (Watanabe et al., 1992).

Wirkmechanismus

The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .

Zukünftige Richtungen

The [1,2,4]triazolo[4,3-a]pyridine scaffold, of which this compound is a part, has found numerous applications in medicinal chemistry . Future research may focus on further exploring the potential of this scaffold in the development of new drugs, particularly those targeting IDO1 .

Eigenschaften

IUPAC Name

2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c1-25(16-5-3-2-4-6-16)18(28)13-27-20(29)26-12-11-17(23-19(26)24-27)22-15-9-7-14(21)8-10-15/h2-12H,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREWAVAYBQNIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.